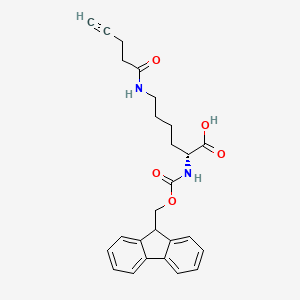

Fmoc-D-Lys(pentynoyl)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXYNDUFTOOVKN-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Alkyne-Modified Amino Acids for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise labeling and tracking of biomolecules in their native environments. At the forefront of this chemical biology revolution is "click chemistry," a suite of reactions prized for their speed, selectivity, and biocompatibility. Central to the application of click chemistry in proteomics and drug development are alkyne-modified amino acids. These non-canonical amino acids, bearing a terminal or strained alkyne, can be incorporated into proteins and serve as versatile handles for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This technical guide provides a comprehensive overview of the synthesis, incorporation, and application of alkyne-modified amino acids in click chemistry, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Introduction to Alkyne-Modified Amino Acids and Click Chemistry

Alkyne-modified amino acids are synthetic analogs of natural amino acids that possess an alkyne functional group. This small, bio-inert moiety can be introduced into proteins through various methods, including metabolic labeling and genetic code expansion. Once incorporated, the alkyne serves as a "handle" for covalent modification with a molecule of interest that bears a complementary azide (B81097) group. This highly specific and efficient ligation is the cornerstone of click chemistry.

There are two primary forms of azide-alkyne click chemistry:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage. CuAAC is known for its fast reaction kinetics and high yields.[1][2]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, which readily reacts with an azide to release ring strain and form a triazole.[2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[3][4]

Common Alkyne-Modified Amino Acids

Several alkyne-modified amino acids have been developed and are widely used in research. The choice of amino acid often depends on the specific application, the method of incorporation, and the desired click chemistry reaction.

-

L-Homopropargylglycine (HPG): A methionine analog that can be incorporated into proteins during translation in methionine-auxotrophic cell lines or in vitro translation systems.[5][6]

-

p-Ethynylphenylalanine (pEF): An analog of phenylalanine that can be incorporated into proteins via amber suppression technology.[7][8]

-

Propargyl-L-lysine (PrK): A lysine (B10760008) derivative that can be incorporated into proteins, providing an alkyne handle on the side chain.[9][10]

Data Presentation: A Quantitative Comparison

The efficiency of incorporating alkyne-modified amino acids and the kinetics of subsequent click chemistry reactions are critical factors for successful experimental design. The following tables summarize key quantitative data for commonly used alkyne-modified amino acids.

| Alkyne-Modified Amino Acid | Incorporation Method | Typical Incorporation Yield | References |

| L-Homopropargylglycine (HPG) | Metabolic Labeling (Methionine analog) | Varies with cell line and conditions; can be efficient. | [5][6][11] |

| p-Ethynylphenylalanine (pEF) | Amber Codon Suppression | Up to 27 times higher yields in cell-free systems compared to in vivo. | [12] |

| Propargyl-L-lysine (PrK) | Amber Codon Suppression | Yields can be enhanced 2-5 fold using methylester forms. | [9][10][13] |

| Reaction Type | Alkyne-Modified Amino Acid | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Yield | References |

| CuAAC | L-Homopropargylglycine (HPG) | ~1-100 | High to quantitative | [3][5] |

| p-Ethynylphenylalanine (pEF) | Data not readily available, but generally fast. | High | [14] | |

| Propargyl-L-lysine (PrK) | ~1-100 | High | [3] | |

| SPAAC | L-Homopropargylglycine (HPG) | ~0.3 - 1.2 (with DBCO) | Generally high, but can be slower than CuAAC. | [15][16] |

| p-Ethynylphenylalanine (pEF) | ~62 (with DIBO) | High | [17] | |

| Propargyl-L-lysine (PrK) | Data not readily available, but generally slower than CuAAC. | High | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of an alkyne-modified amino acid, its incorporation into proteins, and subsequent labeling via CuAAC and SPAAC.

Synthesis of Fmoc-L-Homopropargylglycine (Fmoc-L-HPG)

This protocol describes an optimized synthesis of Fmoc-L-HPG, a commonly used building block for solid-phase peptide synthesis.

Materials:

-

Boc-L-Glu-OtBu

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Isopropylmagnesium chloride-lithium chloride complex (Turbo Grignard)

-

Dimethyl(1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent)

-

Cesium carbonate (Cs₂CO₃)

-

Trifluoroacetic acid (TFA)

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Double Boc Protection: To a solution of Boc-L-Glu-OtBu in DCM, add DSC, TEA, and DMAP. Stir overnight.

-

Weinreb Amide Formation: React the double Boc-protected glutamic acid with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., isopropylmagnesium chloride) to form the Weinreb amide.

-

Aldehyde Formation: Reduce the Weinreb amide to the corresponding aldehyde using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Seyferth-Gilbert Homologation: React the aldehyde with the Bestmann-Ohira reagent in the presence of a base like cesium carbonate in methanol to form the terminal alkyne.

-

Deprotection: Remove the Boc and t-butyl protecting groups using trifluoroacetic acid in DCM.

-

Fmoc Protection: Protect the free amine with Fmoc-Cl in the presence of sodium bicarbonate to yield Fmoc-L-HPG.

-

Purification: Purify the final product by column chromatography or recrystallization.

Incorporation of Alkyne-Modified Amino Acids via Amber Suppression

This protocol outlines the general procedure for site-specific incorporation of an alkyne-modified amino acid into a target protein in mammalian cells using amber codon suppression.

Materials:

-

Mammalian expression vector for the protein of interest with an in-frame amber stop codon (TAG) at the desired position.

-

Mammalian expression vector for the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair (e.g., PylRS/tRNAPyl).

-

Alkyne-modified amino acid (e.g., p-ethynylphenylalanine).

-

Mammalian cell line (e.g., HEK293T).

-

Transfection reagent.

-

Cell culture medium and supplements.

Procedure:

-

Cell Culture: Culture the mammalian cells under standard conditions.

-

Transfection: Co-transfect the cells with the expression vectors for the target protein and the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

-

Amino Acid Supplementation: Supplement the cell culture medium with the alkyne-modified amino acid at an optimized concentration (typically in the low millimolar range).

-

Protein Expression: Incubate the cells for 24-72 hours to allow for protein expression and incorporation of the alkyne-modified amino acid.

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the target protein using standard protein purification techniques (e.g., affinity chromatography).

-

Verification: Confirm the incorporation of the alkyne-modified amino acid by mass spectrometry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins

This protocol describes the labeling of an alkyne-modified protein with an azide-functionalized molecule.

Materials:

-

Alkyne-modified protein (10-100 µM in a suitable buffer like PBS, pH 7.4).

-

Azide-functionalized probe (e.g., fluorescent dye-azide) (5-10 fold molar excess).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).

-

Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein, azide-functionalized probe, and THPTA.

-

Catalyst Addition: Add the CuSO₄ solution.

-

Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be monitored by SDS-PAGE with in-gel fluorescence scanning.

-

Purification: Remove excess reagents by desalting or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins

This protocol details the copper-free labeling of an alkyne-modified protein (containing a strained alkyne) with an azide-functionalized molecule. For proteins containing a terminal alkyne, the labeling partners would be an azide-modified protein and a strained alkyne probe.

Materials:

-

Strained alkyne-modified protein (e.g., incorporated via a cyclooctyne-containing amino acid) (10-100 µM in a suitable buffer like PBS, pH 7.4).

-

Azide-functionalized probe (e.g., fluorescent dye-azide) (5-10 fold molar excess).

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the strained alkyne-modified protein and the azide-functionalized probe.

-

Incubation: Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and azide. The reaction can be monitored by SDS-PAGE with in-gel fluorescence scanning.

-

Purification: Remove excess reagents by desalting or dialysis.

Visualizing Workflows and Pathways

Understanding the experimental workflows and the biological pathways under investigation is crucial for successful research. The following diagrams, generated using the DOT language, illustrate these concepts.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jpt.com [jpt.com]

- 5. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]

- 12. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancing the incorporation of lysine derivatives into proteins with methylester forms of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

Basic principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC)

An In-depth Technical Guide on the Core Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. This reaction is celebrated for its high efficiency, broad scope, and the formation of only easily removable byproducts.[1] The CuAAC reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes with remarkable specificity.[1][2] This guide provides a comprehensive overview of the fundamental principles of CuAAC, including its mechanism, kinetics, and key practical considerations, to empower researchers in its application and optimization.

The Catalytic Cycle: A Stepwise Exploration

The CuAAC reaction represents a significant rate enhancement, on the order of 10⁷ to 10⁸, compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[1][2] The catalyzed reaction proceeds under mild conditions and, critically, exhibits high regioselectivity, exclusively yielding the 1,4-isomer.[2] The active catalyst is the copper(I) ion, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt using a reducing agent, most commonly sodium ascorbate (B8700270).[1][2]

The currently accepted mechanism involves a dinuclear copper intermediate and can be broken down into the following key steps:

-

Formation of the Copper(I) Acetylide: A terminal alkyne reacts with one Cu(I) center to form a π-complex. Subsequent deprotonation, often facilitated by a base, leads to the formation of a copper(I) acetylide.

-

Coordination of the Second Copper Ion: A second Cu(I) ion coordinates to the alkyne, forming a dinuclear σ,π-bis(copper) acetylide intermediate. This second copper atom acts as a stabilizing donor ligand.[1]

-

Azide (B81097) Coordination and Cyclization: The azide coordinates to the copper acetylide complex. This is followed by a cyclization event where a new carbon-nitrogen bond is formed, leading to a six-membered copper-containing metallacycle.[1]

-

Ring Contraction and Product Formation: The metallacycle undergoes ring contraction to form a triazolyl-copper derivative.

-

Protonolysis: The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, thus closing the catalytic cycle.[1]

The Role of Ligands

Ligands play a crucial role in the CuAAC reaction by stabilizing the active Cu(I) oxidation state, preventing its disproportionation and oxidation.[2][3] Furthermore, certain ligands can dramatically accelerate the reaction rate.[4] The choice of ligand is often dependent on the solvent system and the specific substrates.

Commonly used ligands include:

-

Tris(benzyltriazolylmethyl)amine (TBTA): One of the first and most widely used ligands, it is highly effective but has limited solubility in aqueous solutions.[3]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous buffers.[2][3]

-

Bathophenanthroline disulfonate (BPS): A water-soluble ligand that also enhances the reaction rate.[3]

-

Tris(2-benzimidazolylmethyl)amine (BimH)3 and its derivatives: These have been shown to be highly effective, particularly under conditions of low catalyst loading.[3][4]

The ligand can influence the reaction kinetics, with some ligand systems leading to a change in the reaction order with respect to the copper catalyst.[4]

Quantitative Data on Reaction Parameters

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of ligand, catalyst loading, solvent, and temperature. The following tables summarize quantitative data from various studies to provide a basis for comparison and optimization.

Table 1: Comparison of Second-Order Rate Constants for CuAAC with Different Ligands.

| Ligand | Alkyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) | Reference |

| None | Phenylacetylene | Benzyl azide | 80% DMSO | <1 | [4] |

| THPTA | Propargyl alcohol | Fluorogenic azide | Water | >100 | [5] |

| Tris(benzimidazolylmethyl)amine | Phenylacetylene | Benzyl azide | 80% DMSO | >1000 | [5] |

Table 2: Effect of Alkyne Structure on Reaction Time in Ligand-Accelerated CuAAC. [6]

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

| N,N-dimethylpropargylamine | ~5 | ~15 |

| N,N-diethylpropargylamine | ~6 | ~18 |

| 4-(prop-2-yn-1-yl)morpholine | ~7 | ~20 |

| Data is extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. |

Table 3: Influence of Catalyst Loading on Reaction Time and Yield.

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Solvent | Reference |

| 5 | 6 | Quantitative | Water | [7] |

| 2 | 6 | 77 | Water | [7] |

| 1 | 1 | Quantitative | Choline chloride:glycerol (1:2) | [7] |

| 0.005 (50 ppm) | 24 | 96 | Neat | [8] |

Table 4: Effect of Solvent on CuAAC Reaction Yield.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PEG | Room Temp | - | High | [9] |

| Choline Chloride/Glycerol (1:2) | 75 | 5-10 | 40-88 | [9] |

| Water | Room Temp | - | Variable (improved with ligands) | [9] |

| Cyrene™ | 30 | 0.5 | Almost Complete | [10] |

Experimental Protocols

This section provides detailed methodologies for key CuAAC experiments. It is important to note that these are general protocols and may require optimization for specific substrates and applications.

Protocol 1: General Solution-Phase CuAAC [2]

This protocol is suitable for the synthesis of small molecules.

-

Materials:

-

Azide (1.0 equivalent)

-

Terminal alkyne (1.0-1.2 equivalents)

-

Copper(II) sulfate (B86663) (CuSO₄) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

-

-

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by extraction or filtration.

-

Protocol 2: CuAAC for Protein Bioconjugation [11]

This protocol is a generalized procedure for labeling proteins.

-

Materials:

-

Alkyne-modified protein (e.g., 25-50 µM final concentration) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing molecule (5-10 fold molar excess over the protein)

-

CuSO₄ stock solution (e.g., 20 mM in water)

-

Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

-

-

Procedure:

-

In a microcentrifuge tube, add the alkyne-modified protein to the buffer.

-

Add the azide-containing molecule from its stock solution.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions (e.g., in a 1:5 molar ratio). Let it stand for a few minutes.[11]

-

Add the catalyst premix to the protein solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix and incubate at room temperature for 30 minutes to a few hours.

-

Purify the bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

-

Factors Influencing Reaction Efficiency

Optimizing the CuAAC reaction requires careful consideration of several interconnected parameters. The following diagram illustrates the logical relationships between key factors that determine the overall success of the cycloaddition.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has proven to be an exceptionally powerful and versatile tool in chemical synthesis, bioconjugation, and drug discovery. A thorough understanding of its core principles, including the catalytic mechanism, the role of ligands, and the influence of various reaction parameters, is essential for its successful implementation and optimization. By leveraging the quantitative data and detailed protocols provided in this guide, researchers can effectively apply CuAAC to a wide array of scientific challenges.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-D-Lys(pentynoyl)-OH for Peptide Modification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Lys(pentynoyl)-OH, a crucial building block for researchers engaged in advanced peptide modification. It details the chemical properties, experimental protocols for its incorporation into peptides, and subsequent modification via click chemistry, with a focus on applications in targeted drug delivery and cellular imaging.

Introduction to this compound

This compound is a derivative of the D-amino acid lysine (B10760008), specifically designed for use in solid-phase peptide synthesis (SPPS). Its key feature is the pentynoyl group attached to the epsilon-amino group of the lysine side chain. This pentynoyl group contains a terminal alkyne, a functional group that serves as a handle for "click chemistry," a powerful and versatile method for bioconjugation.

The use of the D-enantiomer of lysine can enhance the proteolytic stability of the resulting peptide, a desirable characteristic for therapeutic and diagnostic applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it compatible with the widely used Fmoc-based solid-phase peptide synthesis strategy.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₈N₂O₅ | [1] |

| Molecular Weight | 448.5 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | Typically >96% | [1] |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents | |

| Storage | Store at -20°C for long-term stability |

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. The following is a generalized procedure.

Materials:

-

Rink Amide resin (or other suitable resin for C-terminal amide)

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10-15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For the incorporation of this compound, the same procedure is followed.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (steps 2-3).

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis of an Alkyne-Modified Peptide:

References

A Technical Guide to Fmoc-D-Lys(pentynoyl)-OH: Mechanism and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific modification of peptides and proteins is a cornerstone of modern drug development, diagnostics, and chemical biology. Fmoc-D-Lys(pentynoyl)-OH is a key enabling reagent in this field, serving as a versatile building block for introducing a bioorthogonal alkyne handle into a peptide sequence. This guide provides an in-depth examination of its mechanism of action, which unfolds in two primary stages: initial incorporation into a peptide backbone via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by highly specific covalent modification through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction. We present detailed experimental protocols, quantitative data on reaction efficiencies, and workflow diagrams to provide a comprehensive technical resource for professionals leveraging this powerful tool for advanced bioconjugation.

Core Concept: The Role of a Bioorthogonal Handle

This compound is a synthetic amino acid derivative designed for precision in bioconjugation. Its structure consists of:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group on the α-amine, essential for its use in standard SPPS workflows.[1][2]

-

D-Lysine backbone: Provides the core amino acid structure. The D-isomer is often used to enhance peptide stability against enzymatic degradation.

-

Pentynoyl group: A five-carbon chain attached to the lysine (B10760008) side-chain (ε-amine), terminating in an alkyne (C≡CH). This alkyne is the "bioorthogonal handle"—a functional group that is chemically inert within complex biological systems but can be induced to react with a specific partner, in this case, an azide (B81097).[3][4]

The primary function of this molecule is to be incorporated into a peptide, positioning the terminal alkyne at a specific site for subsequent conjugation to another molecule of interest (e.g., a therapeutic payload, imaging agent, or polymer) that has been functionalized with an azide group.[5][6]

Mechanism of Action: A Two-Stage Process

The utility of this compound is realized through a sequential, two-stage mechanism: peptide synthesis followed by bioconjugation.

Stage 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The first stage involves building the peptide on a solid support (resin). This compound is used just like any other standard Fmoc-protected amino acid in the automated or manual synthesis cycle.[2] The process is orthogonal, meaning the α-amine (Fmoc) and side-chain (pentynoyl) functionalities are addressed independently.[7]

The core SPPS cycle for incorporating the alkyne-modified lysine consists of the following steps:

-

Deprotection: The resin-bound peptide chain has its N-terminal Fmoc group removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).[1][8] This exposes a free primary amine.

-

Activation & Coupling: The carboxylic acid of the incoming this compound is activated using coupling reagents (e.g., HATU, HOBt). This activated amino acid is then added to the resin, where it forms a stable peptide bond with the newly exposed amine of the growing chain.[8]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next cycle.

This cycle is repeated for each amino acid in the sequence, allowing for the precise placement of the pentynoyl group at a predetermined position.

Stage 2: Bioconjugation via Click Chemistry (CuAAC)

After the full peptide is synthesized and cleaved from the resin, the pentynoyl group's terminal alkyne is ready for conjugation. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most common reaction employed.[5][9] This reaction is a cornerstone of "click chemistry" because it is highly efficient, specific, and bioorthogonal.[5]

The mechanism involves the following key steps:

-

Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).[5][10]

-

Copper-Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of the pentynoyl group to form a copper-acetylide intermediate.[5]

-

Cycloaddition: This activated intermediate readily reacts with an azide-functionalized molecule in a 1,3-dipolar cycloaddition.

-

Product Formation: The reaction results in a highly stable, chemically inert 1,4-disubstituted 1,2,3-triazole ring, covalently linking the peptide to the molecule of interest.[5]

To protect sensitive biomolecules from oxidative damage by reactive oxygen species that can be generated during the reaction, a copper-chelating ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA is often included.[9][11] This ligand not only stabilizes the Cu(I) oxidation state but also accelerates the reaction.[10]

Quantitative Analysis of Efficiency and Yield

The CuAAC reaction is renowned for its high efficiency and yields, which are critical for ensuring the homogeneity and purity of the final bioconjugate. The reaction kinetics are significantly enhanced by the copper catalyst.

| Parameter | Typical Value | Conditions / Notes | Citation |

| Rate Acceleration | Up to 10⁸-fold | Compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition. | [5] |

| Reaction Yield | Near-quantitative | Achievable even at low reactant concentrations in aqueous buffers. | [9] |

| Conjugation Efficiency | >95% to 100% | For sterically unhindered peptides and small molecules. | [12] |

| On-Resin Cyclization | 87.4% | Optimized with 1.5 equivalents of Cu(I) for a heptameric peptide. | [13] |

| Polymer Conjugation | ~50% to 100% | Efficiency can be limited by steric hindrance when conjugating large polymers. 100% was achieved for a two-arm azido (B1232118) peptide, while ~50% was seen for a four-arm system. | [14] |

| Reaction Time | 15 min - 12 hours | Highly dependent on substrate, catalyst load, ligand, and temperature. Microwave irradiation can significantly shorten times. | [5][14] |

Detailed Experimental Protocols

The following are generalized protocols for the key experimental stages. Researchers should optimize conditions for their specific peptide sequence and conjugation partners.

Protocol 1: Fmoc-SPPS Incorporation of this compound

This protocol outlines a single coupling cycle for manual synthesis on a 0.1 mmol scale.

Materials:

-

Rink Amide resin (or other suitable resin)

-

DMF (Peptide synthesis grade, amine-free)

-

This compound (4 equiv., 0.4 mmol)

-

HATU (3.9 equiv., 0.39 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (8 equiv., 0.8 mmol)

-

Deprotection solution: 20% (v/v) piperidine in DMF

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution to the resin and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA and let the solution pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times).

-

Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: CuAAC Bioconjugation of an Alkyne-Peptide

This protocol is suitable for conjugating a purified alkyne-containing peptide to an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-Peptide (1.0 equiv.) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-Molecule (1.5-5.0 equiv.)

-

Catalyst Premix Stocks:

-

Copper(II) Sulfate (CuSO₄): 20 mM in water

-

THPTA Ligand: 50 mM in water

-

-

Reducing Agent Stock:

-

Sodium Ascorbate: 100 mM in water (prepare fresh)

-

Methodology:

-

Reaction Setup: In a microcentrifuge tube, dissolve the Alkyne-Peptide in buffer to a final concentration of 1-10 mg/mL (typically 10-50 µM). Add the Azide-Molecule.[5]

-

Catalyst Preparation: In a separate tube, prepare the Cu(I)-ligand complex. Mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this premix stand for 1-2 minutes.[5][10]

-

Initiation: Add the Cu(I)-THPTA premix to the peptide/azide solution. The final copper concentration is typically between 50-250 µM.[10]

-

Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (a 10-20 fold excess over copper).[10][15]

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light, especially if using fluorescent probes.

-

Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper.

-

Purification: Purify the resulting bioconjugate from excess reagents using methods appropriate for the product, such as HPLC, dialysis, or size-exclusion chromatography.

-

Analysis: Confirm the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conclusion

This compound is a powerful and indispensable tool for researchers engaged in peptide modification and bioconjugation. Its mechanism of action, based on the robust and orthogonal principles of Fmoc-SPPS and copper-catalyzed click chemistry, allows for the precise, site-specific labeling of peptides with a wide array of functional molecules.[4][5] The high efficiency, reliability, and mild conditions of the CuAAC reaction make this building block particularly valuable in the development of complex biomolecules, from targeted antibody-drug conjugates to advanced diagnostic probes, driving innovation across the life sciences.[5][15]

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chempep.com [chempep.com]

- 5. benchchem.com [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-D-Lys(pentynoyl)-OH in a Peptide Synthesizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(pentynoyl)-OH is a specialized amino acid derivative designed for solid-phase peptide synthesis (SPPS). It serves as a valuable building block for introducing a terminal alkyne functionality into a peptide sequence. This pentynoyl group acts as a chemical handle, enabling the site-specific modification of the peptide through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3] The incorporation of a D-amino acid can also enhance the metabolic stability of the resulting peptide.[4]

These application notes provide a comprehensive guide for the automated synthesis of peptides containing this compound, followed by on-resin click chemistry for conjugation to a fluorescent dye. The protocols outlined are applicable to most automated peptide synthesizers utilizing Fmoc chemistry.

Data Presentation: Reagents and Synthesis Parameters

The following tables summarize the key reagents and recommended parameters for the successful incorporation of this compound and subsequent on-resin modification of a model RGD peptide.

Table 1: Reagents for Peptide Synthesis and On-Resin Click Chemistry

| Reagent | Supplier | Recommended Purity | Notes |

| Rink Amide Resin | Various | >99% | Suitable for peptides with a C-terminal amide. |

| This compound | Various | >96% | The key building block for introducing the alkyne handle.[5] |

| Standard Fmoc-protected amino acids | Various | >99% | e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH. |

| HBTU | Various | >99% | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; a common coupling reagent.[6][7] |

| DIPEA | Various | >99.5% | N,N-Diisopropylethylamine; a non-nucleophilic base for activation.[6] |

| Piperidine (B6355638) | Various | >99% | For Fmoc deprotection. |

| DMF | Various | Peptide Synthesis Grade | N,N-Dimethylformamide; primary solvent for SPPS. |

| DCM | Various | ACS Grade | Dichloromethane; for resin washing. |

| Azide-functionalized Fluorescent Dye | Various | >95% | e.g., Azido-PEG4-Fluorescein. |

| Copper(I) Bromide (CuBr) | Various | >98% | Catalyst for CuAAC reaction. |

| Sodium Ascorbate (B8700270) | Various | >99% | Reducing agent to maintain Cu(I) state.[1] |

| 2,6-Lutidine | Various | >99% | Base for on-resin click chemistry. |

| Trifluoroacetic Acid (TFA) | Various | >99% | For cleavage of the peptide from the resin. |

| Triisopropylsilane (TIS) | Various | >98% | Scavenger to prevent side reactions during cleavage. |

Table 2: Quantitative Parameters for a 0.1 mmol Synthesis of an RGD Peptide

| Step | Reagent | Equivalents (relative to resin loading) | Volume/Mass (for 0.1 mmol) | Reaction Time |

| Resin Swelling | DMF | - | 5 mL | 1-2 hours |

| Fmoc Deprotection | 20% Piperidine in DMF | - | 5 mL | 2 x 10 min |

| Coupling of Standard Amino Acids | Fmoc-Amino Acid | 5 | 0.5 mmol | 1-2 hours |

| HBTU | 4.9 | 0.49 mmol | ||

| DIPEA | 10 | 1.0 mmol | ||

| Coupling of this compound | This compound | 3-5 | 0.3-0.5 mmol | 1-3 hours |

| HATU/HCTU/COMU | 2.9-4.9 | 0.29-0.49 mmol | ||

| DIPEA/Collidine | 6-10 | 0.6-1.0 mmol | ||

| On-Resin Click Chemistry (CuAAC) | Azide-functionalized Dye | 5 | 0.5 mmol | 12-18 hours |

| CuBr | 1 | 0.1 mmol | ||

| Sodium Ascorbate | 2 | 0.2 mmol | ||

| 2,6-Lutidine | 10 | 1.0 mmol | ||

| Cleavage | Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) | - | 10 mL | 2-3 hours |

| Purification | Acetonitrile (B52724)/Water with 0.1% TFA | - | Gradient | - |

Note: Coupling times and equivalents for this compound may require optimization. Sterically hindered amino acids can necessitate longer coupling times or the use of more potent coupling reagents like HATU, HCTU, or COMU.[6]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an RGD Peptide

This protocol describes the synthesis of a model peptide with the sequence Arg-Gly-Asp-D-Lys(pentynoyl)-Gly-NH2 on a 0.1 mmol scale.

1.1. Resin Preparation

-

Place 0.1 mmol of Rink Amide resin in a reaction vessel of the automated peptide synthesizer.

-

Add 5 mL of DMF to swell the resin for 1-2 hours with gentle agitation.[8]

1.2. Fmoc Deprotection

-

Drain the DMF from the reaction vessel.

-

Add 5 mL of 20% piperidine in DMF to the resin and agitate for 10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

1.3. Amino Acid Coupling

-

For each standard amino acid (Gly, Asp(OtBu), Gly, Arg(Pbf)):

-

In a separate vial, dissolve 0.5 mmol of the Fmoc-amino acid and 0.49 mmol of HBTU in 2 mL of DMF.

-

Add 1.0 mmol of DIPEA to the solution to activate the amino acid.

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.[8]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

-

For the coupling of this compound:

-

In a separate vial, dissolve 0.3-0.5 mmol of this compound and an equimolar amount of a suitable coupling reagent (e.g., HATU) in 2 mL of DMF.

-

Add 2 equivalents of a hindered base like DIPEA or collidine.

-

Allow the mixture to pre-activate for 2-5 minutes.[9]

-

Transfer the activated solution to the resin and allow the coupling to proceed for 1-3 hours.[6]

-

Monitor the coupling completion using a ninhydrin (B49086) (Kaiser) test. If the test is positive, a second coupling may be necessary.

-

Wash the resin with DMF (3 x 5 mL).

-

On-Resin Click Chemistry: Fluorescent Labeling

This protocol details the CuAAC reaction to conjugate an azide-containing fluorescent dye to the pentynoyl group of the resin-bound peptide.

-

After the final Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and then with DMSO (3 x 5 mL).

-

In a separate vial, dissolve 0.5 mmol of the azide-functionalized fluorescent dye and 0.1 mmol of CuBr in 5 mL of DMSO.

-

Add 0.2 mmol of sodium ascorbate and 1.0 mmol of 2,6-lutidine to the solution.

-

Transfer the click chemistry reaction mixture to the reaction vessel containing the peptide-resin.

-

Seal the vessel and agitate the mixture at room temperature for 12-18 hours.

-

Drain the reaction solution and wash the resin extensively with DMSO (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

Cleavage and Deprotection

-

Dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[10]

-

Add 10 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

-

A white precipitate of the crude peptide should form. Centrifuge the tube to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice more with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).[11]

-

Monitor the elution of the peptide by UV absorbance at 220 nm and the fluorescence of the attached dye.

-

Collect the fractions containing the pure peptide.

-

Confirm the identity and purity of the peptide using mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

Lyophilize the pure fractions to obtain the final fluorescently labeled peptide as a fluffy powder.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and labeling of a peptide using this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. interchim.fr [interchim.fr]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3 [evitachem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. bachem.com [bachem.com]

Application Notes and Protocols: Fmoc-D-Lys(pentynoyl)-OH for Site-Specific Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Site-specific modification of proteins is a powerful tool for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic agents. The incorporation of bioorthogonal functional groups, such as alkynes, into proteins at specific locations enables their precise chemical manipulation. Fmoc-D-Lys(pentynoyl)-OH is a key building block for introducing a terminal alkyne into peptides and proteins via solid-phase peptide synthesis (SPPS). This pentynoyl-lysine derivative, once incorporated into a peptide or protein sequence, allows for covalent labeling with a wide array of azide-containing molecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[1][2][3] This application note provides detailed protocols for the incorporation of this compound into peptides and subsequent site-specific labeling of proteins, along with representative data and workflow visualizations.

Introduction

The precise attachment of functional moieties, such as fluorophores, drug molecules, or polyethylene (B3416737) glycol (PEG) chains, to a protein of interest is crucial for many applications in research and drug development. Traditional protein labeling methods often target naturally occurring amino acid side chains, such as lysines or cysteines, which can lead to heterogeneous products with modifications at multiple, non-specific sites. The use of unnatural amino acids (UAAs) with bioorthogonal handles provides a robust solution for achieving site-specificity.[4][5]

This compound is an Fmoc-protected D-lysine derivative where the epsilon-amino group is acylated with pentynoic acid, thus introducing a terminal alkyne. The Fmoc group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.[6][7] The D-configuration of the lysine (B10760008) can enhance the proteolytic stability of the resulting peptide. Once the alkyne-containing peptide or protein is synthesized and purified, it can be reacted with any azide-functionalized molecule of interest using the CuAAC reaction. This reaction is highly specific, proceeds under mild, aqueous conditions, and offers near-quantitative yields, making it ideal for biological applications.[2][3][8]

Key Applications

-

Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in cells.

-

Drug Conjugation: Creation of precisely defined antibody-drug conjugates (ADCs) or peptide-drug conjugates.

-

PEGylation: Site-specific attachment of PEG chains to improve the pharmacokinetic properties of therapeutic proteins.

-

Surface Immobilization: Covalent attachment of proteins to surfaces for the development of biosensors and microarrays.

-

Biophysical Studies: Introduction of probes for studying protein structure and function using techniques like FRET (Förster Resonance Energy Transfer).

Quantitative Data Summary

The following table summarizes representative quantitative data for the incorporation of this compound and subsequent CuAAC labeling. Please note that actual results may vary depending on the specific peptide sequence, protein, and reaction conditions.

| Parameter | Typical Value/Range | Method of Analysis |

| SPPS Incorporation Efficiency | >99% per coupling step | Ninhydrin (B49086) test, HPLC |

| Purity of Alkyne-Peptide | >95% | RP-HPLC, Mass Spectrometry |

| CuAAC Labeling Efficiency | 85 - 99% | RP-HPLC, Mass Spectrometry, SDS-PAGE |

| Final Labeled Product Purity | >95% | RP-HPLC, Mass Spectrometry |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])[9]

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Shake for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[9]

-

Wash the resin with DMF (5 times).

-

-

Incorporation of this compound: Follow the general coupling procedure in step 3, using this compound as the amino acid to be coupled.

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification: Purify the crude alkyne-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an alkyne-modified peptide or protein with an azide-containing molecule.

Materials:

-

Alkyne-modified peptide or protein

-

Azide-containing molecule (e.g., fluorescent dye-azide, biotin-azide)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

-

DMSO (if needed to dissolve the azide (B81097) molecule)

Procedure:

-

Prepare Stock Solutions:

-

Alkyne-Peptide/Protein: Dissolve the purified alkyne-containing biomolecule in PBS to a final concentration of 1-10 mg/mL.

-

Azide-Molecule: Dissolve the azide-containing molecule in DMSO or water to a concentration of 10 mM.

-

CuSO₄: Prepare a 50 mM stock solution in water.

-

THPTA: Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Alkyne-peptide/protein solution

-

Azide-molecule (1.5 - 5 equivalents relative to the alkyne)

-

CuSO₄ (final concentration 50-200 µM)

-

THPTA (5 equivalents relative to CuSO₄)

-

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution (final concentration 1-5 mM).

-

Vortex gently to mix.

-

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

Purification:

-

Remove unreacted small molecules and catalyst by size-exclusion chromatography (e.g., a desalting column), dialysis, or RP-HPLC for peptides.

-

-

Characterization: Confirm the successful labeling by mass spectrometry (observing the expected mass shift), SDS-PAGE (for fluorescently labeled proteins), or other relevant analytical techniques.

Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Workflow for CuAAC Labeling of Proteins.

Conclusion

This compound is a versatile and valuable reagent for the site-specific labeling of peptides and proteins. Its seamless integration into standard Fmoc-based SPPS protocols allows for the precise introduction of a terminal alkyne handle. Subsequent labeling via the robust and efficient CuAAC reaction provides a powerful strategy for the development of sophisticated bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to implement this powerful technology.

References

- 1. UQ eSpace [espace.library.uq.edu.au]

- 2. jpt.com [jpt.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. [PDF] Peptide Conjugation via CuAAC ‘Click’ Chemistry | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

Applications of Fmoc-D-Lys(pentynoyl)-OH in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(pentynoyl)-OH is a pivotal building block in modern drug discovery, enabling the precise incorporation of a terminal alkyne group into a peptide sequence during solid-phase peptide synthesis (SPPS). This alkyne handle serves as a versatile platform for a variety of bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the efficient and specific conjugation of peptides to other molecules, such as fluorescent probes, imaging agents, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, or for intramolecular cyclization to enhance peptide stability and bioactivity.[1][2] The 1,2,3-triazole ring formed through this process is exceptionally stable to hydrolysis, oxidation, and enzymatic degradation, making it an ideal linker in biological systems.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in key drug discovery workflows.

Core Applications in Drug Discovery

The introduction of a pentynoyl group via this compound opens up a myriad of possibilities for peptide engineering and the development of novel therapeutics.

Fluorescent Labeling of Peptides

Fluorescently labeled peptides are indispensable tools for studying peptide localization, trafficking, and interactions within biological systems.[4] By incorporating this compound into a peptide, a terminal alkyne is made available for reaction with an azide-functionalized fluorophore. This allows for precise, site-specific labeling that can be visualized using techniques like fluorescence microscopy and flow cytometry.[5]

Peptide Cyclization

Macrocyclization is a widely used strategy to improve the therapeutic potential of peptides by enhancing their conformational rigidity, receptor binding affinity, and resistance to proteolytic degradation.[1] this compound, in conjunction with an azide-containing amino acid, facilitates intramolecular cyclization via CuAAC, forming a stable triazole bridge.[6] This on-resin cyclization method is highly efficient and avoids the need for high-dilution conditions often required for solution-phase cyclizations.[7]

Synthesis of Peptide-Drug Conjugates (PDCs)

Peptide-drug conjugates leverage the targeting capabilities of peptides to deliver cytotoxic agents or other therapeutics specifically to diseased cells, minimizing off-target effects. The pentynoyl group serves as a chemical handle for attaching drug molecules that have been derivatized with an azide (B81097) group. This modular approach allows for the rapid synthesis and screening of various peptide-drug combinations.[8]

PEGylation for Improved Pharmacokinetics

PEGylation, the attachment of polyethylene glycol chains, is a common strategy to improve the pharmacokinetic properties of therapeutic peptides, including increased half-life and reduced immunogenicity. By incorporating this compound, a specific site for PEGylation can be introduced, allowing for the attachment of an azide-functionalized PEG molecule via click chemistry.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₈N₂O₅ |

| Molecular Weight | 448.51 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DMSO |

Table 2: Comparison of Common Click Chemistry Reactions for Peptide Modification

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) (e.g., from CuSO₄ + sodium ascorbate) | None required |

| Alkyne Reactant | Terminal Alkyne (from this compound) | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Reaction Rate | Fast (minutes to a few hours) | Slower than CuAAC (several hours to overnight) |

| Biocompatibility | Potential cytotoxicity due to copper catalyst | Highly biocompatible, ideal for in vivo applications |

| Typical Yield | High to quantitative | Generally high, can be quantitative |

| Primary Advantage | Rapid kinetics and cost-effective reagents | No catalyst required, bioorthogonal |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol describes the manual synthesis of a generic pentapeptide (e.g., Tyr-Gly-Gly-Phe-Lys(pentynoyl)) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling (First Amino Acid):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: Wash the resin as in step 3.

-

Repeat for Subsequent Amino Acids: Repeat steps 2, 4, and 5 for the remaining amino acids in the sequence (Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH), and finally for this compound.

-

Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

-

Final Washing: Wash the resin with DMF (5x), DCM (5x), and methanol (B129727) (3x), then dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet twice with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: On-Resin Intramolecular Cyclization via CuAAC

This protocol describes the cyclization of a linear peptide containing both an azide and an alkyne group, synthesized on a solid support.

Materials:

-

Peptide-resin containing both an azide-functionalized amino acid and a pentynoyl-lysine residue.

-

Copper(I) bromide (CuBr)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Aqueous ascorbic acid solution (0.1 M)

-

2,6-Lutidine

-

N,N-Diisopropylethylamine (DIEA)

-

Isopropanol

-

Nitrogen gas

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM (10 mL/g resin) for 10 minutes.

-

Solvent Degassing: Bubble nitrogen gas through DMSO (12 mL/g resin) for at least 10 minutes to remove dissolved oxygen.

-

Catalyst Preparation: Dissolve CuBr (1 eq. based on resin loading) completely in the degassed DMSO.

-

Reaction Setup:

-

Remove the DCM from the resin and add the CuBr/DMSO solution.

-

Add 1 eq. of 0.1 M aqueous ascorbic acid solution.

-

Add 10 eq. of 2,6-lutidine and 10 eq. of DIEA.

-

-

Inert Atmosphere: Purge the reaction vessel with nitrogen for 5 minutes and seal it.

-

Reaction: Gently shake the vessel at room temperature for 16-18 hours.[7]

-

Washing:

-

Filter the resin.

-

Wash the resin with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).

-

-

Drying and Cleavage: Dry the resin under vacuum before proceeding with cleavage and purification as described in Protocol 1.

Protocol 3: Fluorescent Labeling of an Alkyne-Modified Peptide in Solution via CuAAC

This protocol outlines the conjugation of an azide-containing fluorescent dye to a purified peptide bearing a pentynoyl group.

Materials:

-

Purified alkyne-modified peptide

-

Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS) or a suitable buffer

-

DMSO

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-peptide in water or a suitable buffer.

-

Prepare a stock solution of the azide-fluorophore in DMSO.

-

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the alkyne-peptide, CuSO₄ (e.g., 50 µM final concentration), and THPTA (e.g., 250 µM final concentration).

-

Add the azide-fluorophore (typically 1.5-2 equivalents relative to the peptide).

-

-

Initiation of Reaction: Add sodium ascorbate (e.g., 1 mM final concentration) to the mixture to reduce Cu(II) to the active Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the fluorescently labeled peptide from excess dye and catalyst using RP-HPLC or size-exclusion chromatography.

-

Analysis: Confirm the final product's identity and purity by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for Peptide Modification

References

- 1. bachem.com [bachem.com]

- 2. jpt.com [jpt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. researchgate.net [researchgate.net]

- 6. On resin side-chain cyclization of complex peptides using CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. lifetein.com [lifetein.com]

Protocol for Site-Specific Incorporation of Fmoc-D-Lys(pentynoyl)-OH into Synthetic Peptides

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and modification.

Purpose: This document provides a detailed protocol for the incorporation of the non-natural amino acid Fmoc-D-Lys(pentynoyl)-OH into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the introduction of a terminal alkyne functionality, enabling subsequent site-specific modification via click chemistry.

Introduction

The site-specific modification of peptides is a powerful tool in drug discovery, diagnostics, and basic research. The incorporation of amino acids with bioorthogonal functionalities, such as the terminal alkyne on this compound, provides a chemical handle for subsequent conjugation of various molecules, including fluorophores, polyethylene (B3416737) glycol (PEG), and cytotoxic drugs. This protocol outlines the materials, equipment, and step-by-step procedures for the successful integration of this compound into a target peptide sequence.

Chemical Structure of this compound:

-

Molecular Formula: C₂₆H₂₈N₂O₅

-

Molecular Weight: 448.5 g/mol

-

Purity: Typically >96%[1]

Data Presentation

The successful incorporation of this compound is dependent on optimized coupling conditions. While specific quantitative data for every peptide sequence will vary, the following table provides representative data for the incorporation of modified lysine (B10760008) residues using standard Fmoc-SPPS protocols.

| Parameter | Typical Value | Analysis Method |

| Coupling Efficiency | >99% | Kaiser Test or TNBS Test |

| Final Crude Purity | >70% | RP-HPLC |

| Expected Mass Confirmation | Confirmed | Mass Spectrometry (ESI-MS) |

Experimental Protocols

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.[1] All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).

-

Fmoc-protected Amino Acids: Standard protected amino acids and this compound.

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Piperidine (B6355638), reagent grade.

-

Diisopropylethylamine (DIPEA), reagent grade.

-

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

HOBt (1-Hydroxybenzotriazole).

-

DIC (N,N'-Diisopropylcarbodiimide).

-

-

Deprotection Solution: 20% (v/v) piperidine in DMF.

-

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA) (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

-

-

Precipitation and Wash Solvent: Cold diethyl ether.

-

Analysis Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Formic acid or TFA (mass spectrometry grade).

Equipment

-

Automated or manual peptide synthesizer.

-

Reaction vessels for manual synthesis.

-

Shaker or vortexer.

-

Filtration apparatus.

-

High-performance liquid chromatography (HPLC) system with a C18 column.

-

Mass spectrometer (e.g., ESI-MS).

-

Lyophilizer.

Step-by-Step Synthesis Protocol

The following protocol describes the manual synthesis of a peptide incorporating this compound. The procedure can be adapted for automated synthesizers.

-

Resin Preparation:

-

Place the desired amount of resin in a reaction vessel.

-

Swell the resin in DMF for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Perform a Kaiser test or TNBS test to confirm the presence of free primary amines.

-

-

Amino Acid Coupling (for standard amino acids and this compound):

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.[1]

-

To ensure high coupling efficiency when incorporating this compound, using a twofold molar excess of the amino acid can be beneficial.

-

Perform a Kaiser test or TNBS test to confirm the completion of the coupling reaction (negative result indicates completion). If the test is positive, repeat the coupling step.

-

-

Washing:

-

After a successful coupling, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

-

Resin Washing and Drying:

-

Wash the resin with DMF (3 times), followed by DCM (3 times).

-

Dry the resin under vacuum for at least 1 hour.

-

Cleavage and Deprotection

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail (e.g., Reagent K) fresh before use.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours. The terminal alkyne of the pentynoyl group is stable under standard TFA cleavage conditions.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-